An In-depth Technical Guide to the Synthesis of 11-Aminoundecanoic Acid from Castor Oil
An In-depth Technical Guide to the Synthesis of 11-Aminoundecanoic Acid from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 11-aminoundecanoic acid, a key monomer for the production of Polyamide 11 (Nylon 11), from the renewable feedstock, castor oil. This document details the multi-step chemical process, offering in-depth experimental protocols, quantitative data, and visual representations of the synthesis pathway to support research, development, and scale-up activities in the chemical and pharmaceutical industries.
Introduction
11-aminoundecanoic acid is a valuable bifunctional molecule with a terminal amine and a terminal carboxylic acid group. Its primary application lies in the production of the high-performance bioplastic, Polyamide 11.[1] Derived from castor oil, a sustainable and non-food crop, 11-aminoundecanoic acid represents a bio-based alternative to petroleum-derived monomers, contributing to the development of more sustainable materials.[1] The synthesis from castor oil is a well-established industrial process involving a sequence of chemical transformations, each requiring careful control of reaction conditions to ensure high yield and purity of the final product.[2]
This guide will systematically break down the synthesis into its core stages:
-
Transesterification of castor oil to methyl ricinoleate (B1264116).
-
Pyrolysis of methyl ricinoleate to produce methyl undecenoate and heptanal (B48729).
-
Hydrolysis of methyl undecenoate to undecenoic acid.
-
Hydrobromination of undecenoic acid to 11-bromoundecanoic acid.
-
Amination of 11-bromoundecanoic acid to 11-aminoundecanoic acid.
Overall Synthesis Workflow
The synthesis of 11-aminoundecanoic acid from castor oil is a linear five-step process. The logical flow of this process is depicted in the diagram below.
Caption: Overall workflow for the synthesis of 11-aminoundecanoic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions and reported yields.
Table 1: Transesterification of Castor Oil
| Parameter | Value | Reference |
| Reactants | Castor oil, Methanol (B129727) | [3][4] |
| Catalyst | Sodium methoxide (B1231860) or Potassium hydroxide (B78521) | [3][5] |
| Methanol to Oil Molar Ratio | 6:1 to 12:1 | [4][5] |
| Catalyst Concentration | 0.5% - 1.5% w/w | [5] |
| Temperature | 50 - 65 °C | [4][5] |
| Reaction Time | 45 - 60 minutes | [3][5] |
| Yield of Methyl Ricinoleate | 93 - 97% | [3][4] |
Table 2: Pyrolysis of Methyl Ricinoleate
| Parameter | Value | Reference |
| Reactant | Methyl Ricinoleate | [6][7] |
| Preheating Temperature | 500 °C | [6][7] |
| Pyrolysis Temperature | 550 - 562 °C | [6][7] |
| Products | Methyl undecenoate, Heptanal | [6][7] |
| Yield of Methyl Undecenoate | ~48% | [6][7] |
| Yield of Heptanal | ~28% | [6][7] |
Table 3: Hydrolysis of Methyl Undecenoate
| Parameter | Value | Reference |
| Reactant | Methyl undecenoate | [8] |
| Reagents | Sodium hydroxide, followed by acid | [2] |
| Temperature | 80 °C (heating with steam) | [8] |
| Yield of Undecenoic Acid | Quantitative | [2] |
Table 4: Hydrobromination of Undecenoic Acid
| Parameter | Value | Reference |
| Reactant | Undecenoic acid | [2][9] |
| Reagent | Hydrogen bromide (HBr) | [2] |
| Radical Initiator | Benzoyl peroxide or AIBN | [2][10] |
| Solvent | Toluene (B28343) or Hexane (B92381) | [2][11] |
| Temperature | 0 - 20 °C | [2][12] |
| Yield of 11-Bromoundecanoic Acid | 80 - 95% | [2][9] |
Table 5: Amination of 11-Bromoundecanoic Acid
| Parameter | Value | Reference |
| Reactant | 11-Bromoundecanoic acid | [2][13] |
| Reagent | Aqueous Ammonia (B1221849) (excess) | [2][13] |
| Temperature | Gradual heating from 0 °C to 32 °C | [13][14] |
| Reaction Time | < 80 hours | [14] |
| Yield of 11-Aminoundecanoic Acid | 34 - 77% | [13][15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of 11-aminoundecanoic acid.
Step 1: Transesterification of Castor Oil to Methyl Ricinoleate
Caption: Experimental workflow for the transesterification of castor oil.
Protocol:
-
In a two-neck flask equipped with a magnetic stirrer, combine 10.0 g of castor oil with 32 g (40 mL) of methanol.[3]
-
Add 0.3 mL of a 16% sodium methoxide solution in methanol to the mixture.[3]
-
Stir the reaction mixture for approximately 45 minutes at room temperature.[3]
-
Monitor the completion of the transesterification reaction using thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, remove the excess methanol using a rotary evaporator.[3]
-
Transfer the crude product to a separating funnel using 40 mL of petroleum ether (60-80°C).[3]
-
Wash the organic phase with 20 mL of water. Separate the aqueous layer and repeat the washing process until the pH of the organic phase is neutral.[3]
-
Dry the organic phase over anhydrous sodium sulfate.[3]
-
Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure to obtain methyl ricinoleate.[3]
Step 2: Pyrolysis of Methyl Ricinoleate
Protocol:
Note: Pyrolysis is a high-temperature process and requires specialized equipment. The following is a general description of the process.
-
Methyl ricinoleate is preheated to approximately 500°C.[6][7]
-
The preheated ester is then introduced into a pyrolysis reactor maintained at a temperature between 550-562°C.[6][7]
-
The pyrolysis reaction is typically carried out in the gas phase, and the residence time in the reactor is a critical parameter to control.
-
The products of the pyrolysis, primarily methyl undecenoate and heptanal, are cooled and collected.
-
Fractional distillation is employed to separate the desired methyl undecenoate from heptanal and any unreacted methyl ricinoleate.
Step 3: Hydrolysis of Methyl Undecenoate to Undecenoic Acid
Protocol:
-
Place 3 kg of methyl undecenoate into a polypropylene (B1209903) reactor equipped with a stirrer and a heating coil.[8]
-
Heat the methyl undecenoate to 80°C using steam passed through the coil while stirring.[8]
-
Add a solution of sodium hydroxide to the reactor to facilitate the hydrolysis of the ester.
-
After the hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the undecenoic acid.
-
The solid undecenoic acid is then isolated by filtration, washed with water, and dried.
Step 4: Anti-Markovnikov Hydrobromination of Undecenoic Acid
Caption: Radical mechanism for the anti-Markovnikov hydrobromination.
Protocol:
-
Dissolve undecenoic acid in an anhydrous solvent such as toluene or hexane in a round-bottom flask under an inert atmosphere.[2][10][11]
-
Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[2][10]
-
Cool the reaction mixture in an ice bath.[10]
-
Bubble hydrogen bromide gas through the solution or add it as a solution in acetic acid.[10]
-
Stir the reaction at 0°C to room temperature. The reaction progress can be monitored by TLC or GC.[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[10]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
The crude 11-bromoundecanoic acid can be purified by column chromatography or recrystallization.[10]
Step 5: Amination of 11-Bromoundecanoic Acid
Protocol:
-
In a jacketed reactor equipped with a stirrer, place 660 g of a 32% aqueous ammonia solution and cool to 0°C.[14]
-
Add 110 g of molten 11-bromoundecanoic acid (at 90°C) dropwise to the ammonia solution with vigorous stirring.[14]
-
After the addition is complete, gradually increase the temperature of the reaction mixture to 32°C over several hours. A typical procedure involves holding the reaction at intermediate temperatures (e.g., 22°C, 24°C, etc.) for several hours at each stage.[14]
-
The reaction is complete when all the 11-bromoundecanoic acid has been consumed, which can take up to 80 hours.[14]
-
The resulting 11-aminoundecanoic acid precipitates from the solution.
-
The product is isolated by filtration, washed with water, and dried.
-
For further purification, the crude product can be recrystallized from water or a mixture of methanol and ethyl acetate (B1210297) after conversion to its hydrochloride salt and subsequent neutralization.[2]
Safety Precautions
The synthesis of 11-aminoundecanoic acid involves the use of hazardous materials and requires appropriate safety measures.
-
General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[16][17]
-
Specific Hazards:
-
Sodium methoxide and Potassium hydroxide: Corrosive and should be handled with care to avoid contact with skin and eyes.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Pyrolysis: High-temperature operation that requires specialized equipment and safety protocols to prevent fires and explosions.
-
Hydrogen bromide: Corrosive and toxic gas. Must be handled in a well-ventilated fume hood with appropriate scrubbing systems.
-
Ammonia: Corrosive and toxic. Handle in a well-ventilated area.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Analytical Methods
The progress of the reactions and the purity of the intermediates and final product can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the transesterification and hydrobromination reactions.[3]
-
Gas Chromatography (GC): Used to determine the purity of methyl ricinoleate and methyl undecenoate.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of products and byproducts in the pyrolysis step.[18]
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the hydrolysis and amination steps, as well as for determining the purity of the final 11-aminoundecanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the intermediates and the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecules at each stage of the synthesis.
Conclusion
The synthesis of 11-aminoundecanoic acid from castor oil is a robust and industrially significant process that provides a sustainable route to a valuable polyamide monomer. This guide has provided a detailed technical overview of the synthesis, including quantitative data, experimental protocols, and visual aids to facilitate a deeper understanding of the process. For researchers and professionals in the field, this information serves as a foundational resource for further investigation, optimization, and application of this important bio-based chemical. Careful attention to reaction conditions and safety protocols is paramount to achieving high yields and purity of the final product.
References
- 1. arkema.com [arkema.com]
- 2. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. downloads.unido.org [downloads.unido.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. research.tue.nl [research.tue.nl]
- 12. Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. patents.justia.com [patents.justia.com]
- 14. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 15. US5498733A - Synthesis of nylon-11 monomer - Google Patents [patents.google.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.it [fishersci.it]
- 18. mdpi.com [mdpi.com]
